2,5,6-trichloro-1H-indole

Antiviral HCMV inhibitor Structure-activity relationship

2,5,6-Trichloro-1H-indole is a polyhalogenated indole derivative (C₈H₄Cl₃N, MW 220.48) bearing chlorine atoms at the 2-, 5-, and 6-positions of the indole ring system. It serves predominantly as a versatile aglycone starting material for the synthesis of chlorinated indole nucleoside analogs that have been extensively characterized as potent and selective inhibitors of human cytomegalovirus (HCMV).

Molecular Formula C8H4Cl3N
Molecular Weight 220.5 g/mol
CAS No. 286949-65-3
Cat. No. B012885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-trichloro-1H-indole
CAS286949-65-3
Synonyms2,5,6-TRICHLORO-1H-INDOLE
Molecular FormulaC8H4Cl3N
Molecular Weight220.5 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=CC(=C1Cl)Cl)Cl
InChIInChI=1S/C8H4Cl3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H
InChIKeyBNBOKCJLKBLBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trichloro-1H-Indole (CAS 286949-65-3): Procurement-Relevant Profile of a Polyhalogenated Indole Scaffold


2,5,6-Trichloro-1H-indole is a polyhalogenated indole derivative (C₈H₄Cl₃N, MW 220.48) bearing chlorine atoms at the 2-, 5-, and 6-positions of the indole ring system . It serves predominantly as a versatile aglycone starting material for the synthesis of chlorinated indole nucleoside analogs that have been extensively characterized as potent and selective inhibitors of human cytomegalovirus (HCMV) [1]. Unlike mono- or dichlorinated indoles, this specific trichlorination pattern confers distinct electronic and steric properties that govern both the reactivity of the heterocycle toward glycosylation and the hydrogen-bonding pharmacophore at the 3-position, making it a critical building block in medicinal chemistry programs targeting viral DNA processing enzymes.

Why a Simple Chlorinated Indole Cannot Replace 2,5,6-Trichloro-1H-Indole in Antiviral Nucleoside Programs


Generic substitution with other chlorinated indoles (e.g., 5,6-dichloroindole, 5,6,7-trichloroindole, or 2-chloroindole) is not feasible because the 2,5,6-trichloro substitution pattern is specifically required to recapitulate the pharmacophore of the benchmark antiviral benzimidazole nucleoside TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) [1]. The 2-chloro substituent is essential for nucleophilic displacement chemistry that enables late-stage diversification, while the 5- and 6-chloro substituents modulate the electronic environment of the indole ring to match that of the benzimidazole core. Dichlorinated analogs (e.g., 5,6-dichloroindole nucleosides) consistently lose antiviral potency or acquire cytotoxicity, and the 5,6,7-trichloro isomer places a chlorine at the 7-position, which sterically and electronically alters the hydrogen-bonding capacity at the critical 3-position [2]. The quantitative evidence below demonstrates that these structural differences translate into orders-of-magnitude differences in antiviral activity.

Head-to-Head Comparative Evidence Quantifying the Differentiation of 2,5,6-Trichloro-1H-Indole Derivatives Versus Closest Analogs


Hydrogen-Bond-Accepting 3-Substituent Is Required for Anti-HCMV Activity: FTCRI (IC50 = 0.23 μM) vs. 3-Methyl Analog (IC50 = 32 μM)

The 2,5,6-trichloroindole scaffold exerts anti-HCMV activity only when the 3-position bears a hydrogen-bond-accepting substituent. The 3-formyl derivative FTCRI (3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole) exhibited an IC50 of 0.23 μM against HCMV, whereas the 3-methyl analog, which lacks hydrogen-bond-accepting capacity, was approximately 139-fold less active with an IC50 of 32 μM [1]. Both compounds share the identical 2,5,6-trichloroindole core and ribose sugar, isolating the 3-substituent as the sole variable.

Antiviral HCMV inhibitor Structure-activity relationship

2′-Deoxy Trichloroindole Nucleosides Retain Potency Whereas 2′-Deoxy TCRB Loses Activity: 3-Acetyl-2,5,6-trichloro-1-(2-deoxy-β-D-ribofuranosyl)indole (IC50 = 0.30 μM, CC50 > 100 μM)

The 2′-deoxy congener of the trichloroindole series, specifically 3-acetyl-2,5,6-trichloro-1-(2-deoxy-β-D-ribofuranosyl)indole, demonstrated potent anti-HCMV activity (IC50 = 0.30 μM) and minimal cytotoxicity (CC50 > 100 μM, selectivity index > 333) [1]. This contrasts sharply with the 2′-deoxy analog of the corresponding benzimidazole series (2′-deoxy TCRB), which exhibited substantially decreased antiviral activity and selectivity compared to the ribosyl parent TCRB. The retention of potency in the 2′-deoxy indole series provides a critical advantage for prodrug design where 2′-deoxy sugars are preferred for metabolic stability.

Antiviral nucleoside Sugar modification Selectivity

Trichloroindole Aglycone Enables a 3-Step Glycosylation Route vs. 5-Step Route for 2-Benzylthio-5,6-dichloroindole

In a direct synthetic comparison using the sodium salt glycosylation method, the 2,5,6-trichloroindole aglycone (compound 6) was converted to the protected nucleoside 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (19) in only three steps via a modified glycosylation procedure [1]. By contrast, the analogous 2-benzylthio-5,6-dichloroindole required five synthetic steps to reach the corresponding ribosyl nucleoside, demonstrating the synthetic advantage conferred by the 2-chloro substituent, which serves as a direct leaving group for glycosylation without requiring pre-installation of a thioether auxiliary.

Synthetic efficiency Glycosylation Process chemistry

5,6-Dichloroindole Nucleosides Lack Potent Antiviral Activity Without Concomitant Cytotoxicity

A systematic evaluation of 5,6-dichloroindole nucleosides bearing various 2-substituents (alkylamino, methoxy, etc.) revealed that none of the synthesized analogs demonstrated potent anti-HCMV activity without also exhibiting corresponding cytotoxicity [1]. This stands in marked contrast to the 2,5,6-trichloroindole nucleoside series, where multiple analogs (e.g., FTCRI, CTCRI, and their derivatives) display potent anti-HCMV activity (IC50 values in the 0.1–0.5 μM range) with no detectable cytotoxicity at antiviral concentrations [2]. The additional chlorine at the 2-position of the indole ring is therefore not merely incremental but functionally essential for achieving a therapeutic window.

Dichloroindole Cytotoxicity Antiviral selectivity

CTCRI Carboxamide Oxime Analog Achieves Potent and Exceptionally Selective HCMV Inhibition (IC50 = 0.30 μM, CC50 > 100 μM)

Among the CTCRI (3-cyano-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole) derivative series, the 3-carboxamide oxime analog (2,5,6-trichloro-1-(β-D-ribofuranosyl)indole-3-carboxamide oxime) demonstrated potent inhibition of HCMV with an IC50 of 0.30 μM and no detectable cytotoxicity at the highest concentration tested (CC50 > 100 μM), yielding a selectivity index exceeding 333 [1]. In contrast, FTCRI-derived hydrazone and oxime analogs generally exhibited reduced antiviral activity relative to the parent compounds, highlighting the CTCRI scaffold as the privileged chemotype for achieving maximal selectivity. These data establish the trichloroindole core as capable of delivering both potency and an exceptional safety margin in the same molecule.

Selectivity index Carboxamide oxime HCMV inhibitor

Evidence-Backed Application Scenarios for 2,5,6-Trichloro-1H-Indole in Antiviral Drug Discovery and Chemical Biology


Synthesis of Potent and Selective HCMV Inhibitors via 3-Formyl or 3-Cyano Derivatives

The 2,5,6-trichloroindole aglycone is the essential starting material for the synthesis of FTCRI (3-formyl) and CTCRI (3-cyano) ribonucleosides, which inhibit HCMV with IC50 values of 0.23 μM and comparable potency, respectively, without cytotoxicity at antiviral concentrations [1]. These compounds serve as validated lead scaffolds for anti-HCMV drug discovery, and the aglycone is indispensable for any medicinal chemistry effort aimed at optimizing this phenotype. Procurement should be prioritized by groups exploring non-benzimidazole inhibitors of HCMV DNA maturation.

Development of 2′-Deoxy Nucleoside Prodrugs with Retained Anti-HCMV Potency

Unlike the TCRB benzimidazole series, where 2′-deoxy modification abrogates antiviral activity, the 2,5,6-trichloroindole scaffold uniquely enables the design of 2′-deoxy nucleosides (e.g., 3-acetyl-2,5,6-trichloro-1-(2-deoxy-β-D-ribofuranosyl)indole) that retain potent anti-HCMV activity (IC50 = 0.30 μM) and excellent selectivity (CC50 > 100 μM) [2]. This makes the trichloroindole aglycone the only viable starting material for programs developing orally bioavailable 2′-deoxy prodrugs targeting HCMV. Researchers in antiviral prodrug design should source this specific aglycone rather than attempting to adapt the benzimidazole series.

Stereoselective C-Nucleoside Synthesis via Lewis Acid-Mediated Glycosylation

The 2,5,6-trichloroindole aglycone has been employed in a stereoselective Lewis acid-mediated glycosylation to prepare C-nucleoside analog 3-(β-D-ribofuranosyl)-2,5,6-trichloroindole (16) in four steps from the corresponding 2-haloindole aglycones [3]. This C-nucleoside scaffold represents a metabolically stable analog of the N-nucleoside series and is accessible only from the correctly halogenated indole precursor. Groups pursuing C-nucleoside-based antivirals or exploring non-hydrolyzable nucleoside mimetics should obtain this specific trichlorinated indole.

Structure-Activity Relationship Studies of 3-Position Hydrogen-Bond Pharmacophore

The >100-fold difference in anti-HCMV potency between the 3-formyl analog (FTCRI, IC50 = 0.23 μM) and the 3-methyl analog (IC50 = 32 μM) establishes the 3-position as a critical hydrogen-bond-accepting pharmacophore [1]. This stringent structural requirement means that only the 2,5,6-trichloroindole scaffold—which provides the correct electronic environment for 3-position functionalization—is suitable for systematic SAR exploration of this pharmacophoric element. Medicinal chemistry teams exploring HCMV DNA processing inhibitors should not substitute with dichloro or monochloro indoles, which would provide non-comparable electronic landscapes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,6-trichloro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.